molecular formula C5H5Br2NO2 B2714810 3,5-Dibromopiperidine-2,6-dione CAS No. 2490430-18-5

3,5-Dibromopiperidine-2,6-dione

Cat. No. B2714810
CAS RN: 2490430-18-5
M. Wt: 270.908
InChI Key: GPPVAYDUBHTRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A paper titled “Simple and Efficient Synthesis of Piperidine-2,6-Diones” discusses the synthesis of piperidine-2,6-diones . The method involves using abundant acetates and acrylamides with potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromopiperidine-2,6-dione consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl groups at the 2 and 6 positions. Additionally, there are two bromine atoms attached at the 3 and 5 positions.


Chemical Reactions Analysis

A paper titled “Design, synthesis, and biological activity of novel pomalidomide linked with diphenylcarbamide derivatives” discusses the reactions involving piperidine-2,6-diones . The paper describes a series of novel substituted piperidine-2,6-dione derivatives and their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .

Scientific Research Applications

Organic Synthesis Applications

3-Ylidenepiperazine-2,5-diones, which share a structural resemblance to 3,5-Dibromopiperidine-2,6-dione, are utilized as versatile organic substrates. These compounds, due to their reactivity, serve as precursors for synthesizing natural products, analogues, and α-amino or α-keto acid derivatives through various addition reactions. This flexibility in chemical reactions highlights their importance in the synthesis of complex organic molecules (Liebscher & Jin, 1999).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, analogues of aminoglutethimide, such as those incorporating the piperidine-2,6-dione structure, have been explored for their selective inhibition of aromatase. This enzyme is crucial for estrogen synthesis, making these compounds potential treatments for estrogen-dependent diseases like breast cancer (Foster et al., 1985). Furthermore, derivatives of 3,5-diarylpiperidin-2,6-dione have been synthesized and evaluated for their anticonvulsant activities, showcasing the compound's utility in developing new therapeutic agents (Babu, Pitchumani, & Ramesh, 2012).

Polymer Science

In polymer science, the organo-catalyzed ring-opening polymerization of derivatives related to this compound demonstrates their potential as monomers for creating biodegradable polymers. Such polymers have applications in medical devices and environmentally friendly materials, illustrating the compound's versatility beyond simple chemical synthesis (Thillaye du Boullay et al., 2010).

properties

IUPAC Name

3,5-dibromopiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2NO2/c6-2-1-3(7)5(10)8-4(2)9/h2-3H,1H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPVAYDUBHTRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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